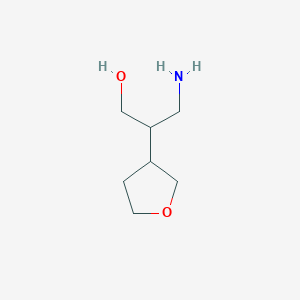

3-Amino-2-(oxolan-3-yl)propan-1-ol

Description

3-Amino-2-(oxolan-3-yl)propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group (-NH₂) at position 3 and an oxolane (tetrahydrofuran) ring at position 2. The oxolane ring introduces steric and electronic effects, distinguishing it from simpler amino alcohols. This compound is likely utilized in pharmaceutical and organic synthesis as a building block, as inferred from structural analogs listed in catalogs of bioactive molecules . Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (calculated). The presence of both amino and hydroxyl groups facilitates hydrogen bonding, influencing its solubility and reactivity.

Properties

IUPAC Name |

3-amino-2-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-7(4-9)6-1-2-10-5-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEPRRARHQGPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782591-62-1 | |

| Record name | 3-amino-2-(oxolan-3-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxolan-3-yl)propan-1-ol typically involves the reaction of oxirane derivatives with amines under controlled conditions. One common method involves the ring-opening of oxirane with an amine, followed by subsequent functional group modifications to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-(oxolan-3-yl)propan-1-ol may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxolan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Properties

- Molecular Weight : 145.20 g/mol

- Boiling Point : Varies based on purity and conditions

- Solubility : Soluble in water and organic solvents

Applications in Scientific Research

3-Amino-2-(oxolan-3-yl)propan-1-ol has a wide range of applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form carbonyl compounds. |

| Reduction | Can be reduced to form different amine derivatives. |

| Substitution | The amino group participates in nucleophilic substitution reactions. |

Biology

Biochemical Pathways

Research indicates that 3-Amino-2-(oxolan-3-yl)propan-1-ol may play a role in various biochemical pathways. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, potentially modulating their activities.

Medicine

Therapeutic Potential

Studies are exploring its potential as a therapeutic agent. The compound's structure suggests possible applications in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting specific biological pathways.

Industry

Specialty Chemicals Production

In industrial applications, 3-Amino-2-(oxolan-3-yl)propan-1-ol is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including cosmetics and pharmaceuticals.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 3-Amino-2-(oxolan-3-yl)propan-1-ol with specific enzymes involved in metabolic pathways. The results indicated that the compound could enhance enzyme activity through hydrogen bonding, suggesting its potential as a biochemical modulator.

Case Study 2: Drug Development

Research focused on synthesizing novel drug candidates using 3-Amino-2-(oxolan-3-yl)propan-1-ol as a precursor. The synthesized compounds exhibited promising anticancer activity in vitro, demonstrating the compound's utility in pharmaceutical chemistry.

Case Study 3: Material Science

In material science applications, this compound was incorporated into polymer matrices to enhance mechanical properties. The study showed improved tensile strength and flexibility, indicating its potential use in advanced materials engineering.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxolan-3-yl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 3-Amino-2-(oxolan-3-yl)propan-1-ol: Features a propan-1-ol chain with an oxolane ring (five-membered ether) at C2 and an amino group at C3. The oxolane ring enhances hydrophobicity compared to linear alcohols .

- 3-Aminopropan-1-ol (CAS 156-87-6): A linear amino alcohol with -NH₂ at C3 and -OH at C1.

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Branched tertiary amine with diethylamino and dimethyl groups, reducing hydrogen-bonding capacity and increasing steric hindrance .

Physicochemical Properties

The table below summarizes key properties of 3-Amino-2-(oxolan-3-yl)propan-1-ol and its analogs:

Notes:

- The oxolane-containing compound likely has a higher boiling point than 3-aminopropan-1-ol due to increased molecular weight and hydrogen bonding but lower than the tertiary amine analog (226.6°C) due to reduced steric hindrance .

- Water solubility decreases with hydrophobic substituents (e.g., oxolane, pyridine) compared to linear alcohols .

Reactivity and Stability

- Primary Amine Reactivity: The -NH₂ group in 3-Amino-2-(oxolan-3-yl)propan-1-ol is more nucleophilic than the tertiary amine in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, making it prone to reactions like acylation or Schiff base formation .

- Oxolane Ring Stability : The ether linkage in oxolane is stable under basic conditions but may undergo acid-catalyzed ring-opening reactions, a property absent in pyridine-based analogs .

- Hydroxyl Group: The -OH group participates in typical alcohol reactions (e.g., esterification), similar to 3-aminopropan-1-ol .

Biological Activity

3-Amino-2-(oxolan-3-yl)propan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Amino-2-(oxolan-3-yl)propan-1-ol is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran (oxolane) ring. Its chemical structure can be represented as follows:

The biological activity of 3-Amino-2-(oxolan-3-yl)propan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which facilitates binding with target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on metabolic pathways.

- Receptor Binding: It may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with 3-Amino-2-(oxolan-3-yl)propan-1-ol:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: In vitro studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.

- Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Neuroprotective | Reduction of oxidative stress in neurons | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-2-(oxolan-3-yl)propan-1-ol against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Properties

In a neuroblastoma cell line model, treatment with 3-Amino-2-(oxolan-3-yl)propan-1-ol resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%. This suggests its role in mitigating oxidative stress-related neuronal damage.

Research Findings

Recent studies have focused on synthesizing derivatives of 3-Amino-2-(oxolan-3-yl)propan-1-ol to enhance its biological activity. Modifications to the oxolane ring have been explored to improve potency and selectivity against specific biological targets.

Table 2: Derivatives and Their Activities

| Derivative Name | Modification | Biological Activity |

|---|---|---|

| Oxo-propan derivative | Ketone addition | Enhanced cytotoxicity |

| Hydroxyethyl derivative | Extended side chain | Improved receptor binding |

| Methyl-substituted derivative | Methylation at nitrogen | Increased antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.